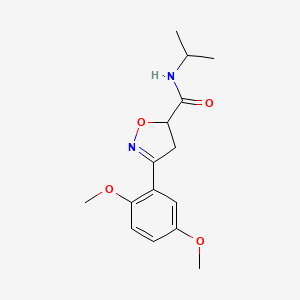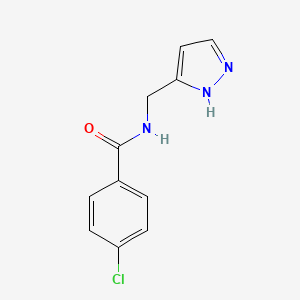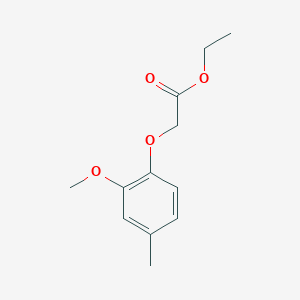
3-(2,5-dimethoxyphenyl)-N-isopropyl-4,5-dihydro-5-isoxazolecarboxamide
Overview
Description
The synthesis and study of isoxazole derivatives, like the one mentioned, are significant due to their diverse biological activities and potential applications in medicinal chemistry. These compounds are known for their roles in various chemical reactions and as intermediates in the synthesis of pharmaceuticals and agrochemicals.
Synthesis Analysis
Isoxazole derivatives are commonly synthesized through cycloaddition reactions of nitrile oxides with suitable alkenes or alkynes. A study by Balsamini et al. (1992) on the synthesis of 4,5-dihydroisoxazole and 4,5-dihydro-1,2,4-oxadiazole derivatives from cycloaddition reactions of nitrile oxides to alkyl N-(diphenylmethylene)-α,β-dehydroamino acids highlights the reactivity of these compounds depending on the substituents and stereochemistry (Balsamini, Spadoni, Bedini, Tarzia, Lanfranchi, Pellinghelli, 1992).
Molecular Structure Analysis
The molecular structure of isoxazole derivatives is characterized by the presence of a five-membered ring containing one oxygen and one nitrogen atom. This structure contributes to the compound's reactivity and interactions with biological targets. Crystal structure analysis, as conducted by Briant et al. (1995) on a related compound, provides insight into the planarity and intramolecular hydrogen bonding patterns that can influence biological activity (Briant, Jones, Shaw, 1995).
Scientific Research Applications
Synthesis and Structural Analysis
Research on compounds with similar structures, such as pyrazole derivatives and isoxazolecarboxamides, focuses on their synthesis and structural analysis. For example, the synthesis of pyrazole derivatives has been explored for potential anti-inflammatory applications, with studies examining their synthesis, crystal structure, and biological activities (El‐Hawash & El-Mallah, 1998). Similarly, the synthesis and structural analysis of aromatic polyamides bearing ether and isopropylidene links suggest applications in materials science due to their thermal stability and solubility in polar solvents (Hsiao & Chou-Huan Yu, 1996).
Photophysical Properties
Compounds with dimethoxyphenyl groups have been studied for their photophysical properties, indicating potential applications in photonic and electronic materials. For instance, the study of pyrazoline derivatives with triphenyl and ester groups highlights solvent effects on their absorption and fluorescence properties, suggesting their use in optical devices and sensors (Şenol et al., 2020).
Antimicrobial and Antitumor Activities
Research on benzene sulfonamide derivatives and related compounds demonstrates significant in vitro antitumor activity against specific cancer cell lines, indicating potential therapeutic applications. The synthesis and biological evaluation of benzenesulfonamide derivatives, including molecular docking and DFT calculations, show promise for developing new anticancer agents (Fahim & Shalaby, 2019).
Liquid Crystal Behavior
Studies on liquid crystal dimers, including those with isoxazole and benzoate groups, explore the synthesis and liquid-crystalline properties of novel non-symmetric liquid crystal dimers. These studies suggest applications in the development of materials with specific optical and electronic properties, influenced by controlled porosity and liquid crystal behavior (Tavares et al., 2016).
properties
IUPAC Name |
3-(2,5-dimethoxyphenyl)-N-propan-2-yl-4,5-dihydro-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-9(2)16-15(18)14-8-12(17-21-14)11-7-10(19-3)5-6-13(11)20-4/h5-7,9,14H,8H2,1-4H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCOJIGRJCIXTHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1CC(=NO1)C2=C(C=CC(=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(cyclobutylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B4617989.png)

![N-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]-9-oxo-9H-fluorene-1-carboxamide](/img/structure/B4618008.png)
![2-{[5-(4-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-1-naphthylacetamide](/img/structure/B4618011.png)
![N-(2-{[(2-chlorophenyl)amino]carbonyl}phenyl)-2-biphenylcarboxamide](/img/structure/B4618018.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-formylphenoxy)acetamide](/img/structure/B4618026.png)

![4-chloro-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4618039.png)
![4-(4-chlorophenyl)-5-cyano-2-methyl-6-({2-[(2-methylphenyl)amino]-2-oxoethyl}thio)-N-phenylnicotinamide](/img/structure/B4618052.png)
![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(2,4-dichlorophenyl)thiourea](/img/structure/B4618061.png)
![allyl [(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetate](/img/structure/B4618068.png)
![N-{2-chloro-4-[(4-ethoxy-3-nitrobenzoyl)amino]phenyl}-2-furamide](/img/structure/B4618069.png)

![2-cyano-3-[5-(2-methyl-5-nitrophenyl)-2-furyl]-N-(2-methylphenyl)acrylamide](/img/structure/B4618085.png)